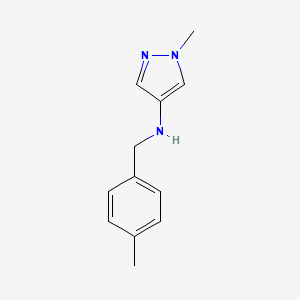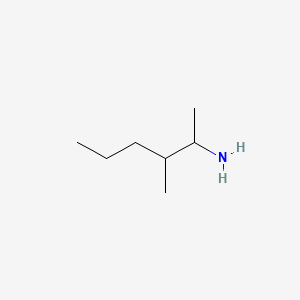
3-Methyl-2-hexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-hexanamine is an organic compound with the molecular formula C7H17N. It is a type of amine, specifically a secondary amine, characterized by the presence of a nitrogen atom bonded to two alkyl groups. This compound is also known by other names such as 3-methylhexan-2-amine and 2-hexanamine, 3-methyl-.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-hexanamine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-hexanone with hydroxylamine to form an oxime, which is then reduced via catalytic hydrogenation to yield 3-methyl-2-hexanamine . Another method involves the reductive amination of 3-methyl-2-hexanone using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, 3-methyl-2-hexanamine is often produced through the catalytic hydrogenation of 3-methyl-2-hexanone oxime. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-hexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: 3-Methyl-2-hexanamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-2-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It has been investigated for its potential use as a nasal decongestant and in the treatment of certain medical conditions.
Industry: 3-Methyl-2-hexanamine is used in the manufacture of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-2-hexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for certain receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylhexane: Another similar compound with a different position of the amino group.
4-Methyl-2-hexanamine: Similar in structure but with a different arrangement of the methyl and amino groups.
Uniqueness
3-Methyl-2-hexanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its position of the methyl and amino groups allows for unique interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
35399-82-7 |
|---|---|
Formule moléculaire |
C7H17N |
Poids moléculaire |
115.22 g/mol |
Nom IUPAC |
3-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6(2)7(3)8/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
WVYNIWHEHBSTSB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)

![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)
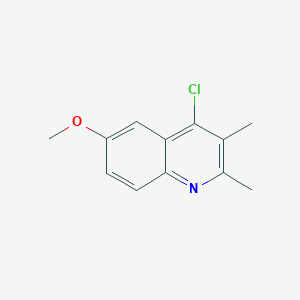
![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)
![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)

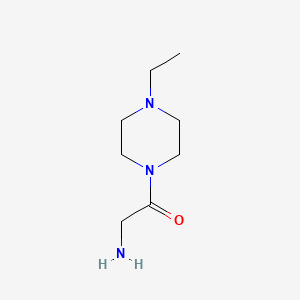
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)
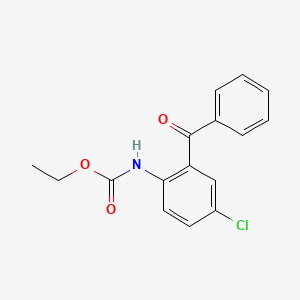

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)
